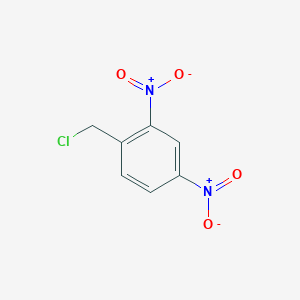
2,4-Dinitrobenzyl chloride
説明
2,4-Dinitrobenzyl Chloride is a reagent used for the synthesis of new benzoyl hydrazones, which exhibits antioxidant, anticholinesterase, and anticancer activities .
Synthesis Analysis
The synthesis of 2,4-Dinitrobenzyl Chloride involves several stages. The first stage involves the reaction of dichloromethane with n-butyllithium in tetrahydrofuran and hexane at -100°C for 0.333333 hours in an inert atmosphere. The second stage involves the reaction of meta-dinitrobenzene in tetrahydrofuran and hexane at -100°C for 0.00833333 hours in an inert atmosphere. The third stage involves the reaction with trifluorormethanesulfonic acid in tetrahydrofuran, hexane, and water at temperatures ranging from -100 to 20°C in an inert atmosphere .Molecular Structure Analysis
The molecular formula of 2,4-Dinitrobenzyl Chloride is C7H5ClN2O4 . The molecular weight is 216.58 g/mol . The structure includes a benzene ring with two nitro groups and one chloromethyl group attached .Chemical Reactions Analysis
2,4-Dinitrobenzyl Chloride is involved in various chemical reactions. For instance, it reacts with aniline in the presence of catalytic amounts of DBU with aldehydes to form the corresponding alcohols . The obtained alcohols can be readily oxidized to 2,4-dinitrobenzyl ketones .Physical And Chemical Properties Analysis
2,4-Dinitrobenzyl Chloride has a molecular weight of 216.58 g/mol . It has a computed XLogP3 value of 2 , indicating its lipophilicity. It has no hydrogen bond donors and four hydrogen bond acceptors . Its topological polar surface area is 91.6 Ų .科学的研究の応用
Protecting Group in Oligonucleotide Synthesis : 2,4-Dinitrobenzyl is proposed as a temporary protecting group for 3′-terminal phosphodiester functions in oligonucleotide synthesis. This application is significant in the field of synthetic biology and genetic engineering (Christadoulou & Reese, 1983).
Synthesis of 2,4-Dinitrophenylalkanols : 2,4-Dinitrobenzyl alcohol, synthesized from benzyl chloride, undergoes a multistage process leading to the formation of 2,4-dinitrophenylalkanols. This process is essential in organic chemistry for creating complex molecules (Kochergin, Mikhailova, & Aleksandrova, 1998).
Enhancing Detection of Estrogens in LC–MS : A method to increase the detection responses of estrogens in liquid chromatography–mass spectrometry (LC-MS) involves the introduction of a nitrobenzene moiety, including 2,4-dinitrobenzyl chloride. This is particularly useful in biological and pharmaceutical analysis (Higashi et al., 2006).
Investigating Polymorphism and Phase Transitions : The study of polymorphism and phase transitions in 2-(2,4-dinitrobenzyl)-3-methylpyridine using various techniques including solid-state NMR, crystallography, and calorimetry provides insights into the behavior of molecular materials under different conditions (Schmidt et al., 1999).
Synthesis of 2,4-Dinitrophenolbenzyl Ether : The Williamson reaction is used to synthesize 2,4-dinitrophenolbenzyl ether from 2,4-dinitrophenol and benzyl chloride. This chemical synthesis is essential in creating specific compounds for further research and application (Wan You-zhi, 2005).
Substitution Reactions in Organic Chemistry : 2,4-Dinitrobenzyl chloride is involved in concurrent stepwise and concerted substitution reactions, shedding light on the mechanisms and kinetics of organic reactions (Amyes & Richard, 1990).
Synthesis of 6-Nitroindoles : The compound is used in the synthesis of 6-nitroindoles, which are important in medicinal chemistry and drug development (Bujok, Wróbel, & Wojciechowski, 2012).
Safety And Hazards
特性
IUPAC Name |
1-(chloromethyl)-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARDYTBLZQDXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209861 | |
| Record name | alpha-Chloro-2,4-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitrobenzyl chloride | |
CAS RN |
610-57-1 | |
| Record name | 2,4-Dinitrobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Chloro-2,4-dinitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Chloro-2,4-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-chloro-2,4-dinitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















